An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-8-ol
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural scaffold, a tetrahydroquinoline ring system, is a common motif in a variety of biologically active molecules. The presence of a hydroxyl group at the 8-position introduces a key functional feature, influencing the compound's chemical reactivity, potential for hydrogen bonding, and its interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the chemical properties of 5,6,7,8-Tetrahydroquinolin-8-ol, including its physical characteristics, spectroscopic data, synthesis protocols, and known biological activities, to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of 5,6,7,8-Tetrahydroquinolin-8-ol is crucial for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| CAS Number | 14631-46-0 | [2] |
| Appearance | Off-white crystalline solid | [3] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 64-65 °C | [3] |
| Boiling Point | 88-96 °C at 2 Torr | [3] |
| pKa | Data not available in search results | |
| Solubility | Soluble in chloroform, DMSO, and methanol.[4] |
Spectroscopic Data
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¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra would be characterized by signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the saturated cyclohexyl ring. The hydroxyl group would exhibit a characteristic proton signal, the chemical shift of which would be dependent on the solvent and concentration.
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FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic components, C=C and C=N stretching of the pyridine ring, and C-O stretching.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the saturated ring.
Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol
Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-8-ol and its derivatives have been reported. These methods often involve the reduction of a quinoline precursor or the enzymatic resolution of a racemic mixture.
Catalytic Hydrogenation of 8-Hydroxyquinoline
A common method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This approach involves the reduction of the pyridine ring of 8-hydroxyquinoline using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Caption: Catalytic hydrogenation of 8-hydroxyquinoline.
Experimental Protocol: Catalytic Hydrogenation of Quinoline to 5,6,7,8-Tetrahydroquinoline
While a specific protocol for the hydrogenation of 8-hydroxyquinoline was not found, a general procedure for the synthesis of the parent 5,6,7,8-tetrahydroquinoline from quinoline is available and can be adapted.[5]
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Catalyst Preparation: A palladium-carbon catalyst (5 wt% Pd) is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C. An equivalent amount of bicarbonate solution is added, and the mixture is stirred for 1-4 hours. The solid is then filtered, washed, and dried to obtain the activated catalyst.
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Hydrogenation: In a closed reaction vessel, quinoline and the prepared palladium catalyst are combined. The vessel is pressurized with hydrogen to 8-12 atmospheres.
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Reaction: The mixture is stirred at 60-70°C until the hydrogen pressure no longer drops, indicating the completion of the hydrogenation.
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Isomerization: The hydrogen pressure is released to 2 atmospheres, and the temperature is raised to 160-170°C for 2 hours to facilitate isomerization.
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Work-up: The reaction mixture is cooled and filtered. The filtrate is subjected to vacuum distillation to isolate the 5,6,7,8-tetrahydroquinoline.
Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
For applications requiring enantiomerically pure forms of 5,6,7,8-Tetrahydroquinolin-8-ol, enzymatic kinetic resolution is a highly effective method. This technique utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol.
Caption: Lipase-catalyzed kinetic resolution workflow.
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]
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Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in diisopropyl ether (i-Pr₂O) is prepared to a final concentration of 25 mM.
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Reaction: The mixture is stirred for 30 hours at 60°C. The progress of the reaction is monitored by HPLC equipped with a chiral column.
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Work-up: The lipase and molecular sieves are removed by filtration through a celite pad. The filtrate is concentrated under vacuum.
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Purification: The resulting (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.
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Hydrolysis (for obtaining the (R)-enantiomer): The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is stirred with potassium carbonate (K₂CO₃, 4 equivalents) in methanol for 2 hours at room temperature. The methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-5,6,7,8-Tetrahydroquinolin-8-ol.
Biological Activity and Potential Applications
Derivatives of 5,6,7,8-Tetrahydroquinolin-8-ol have shown promising biological activities, particularly as anticancer agents. While specific data for the parent compound is limited, the observed activities of its derivatives provide valuable insights into its potential therapeutic applications.
Antiproliferative Activity
Several studies have reported the antiproliferative effects of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and cervical carcinoma (HeLa).[6][7] The mechanism of action for some of these derivatives is believed to involve the induction of oxidative stress in cancer cells.[7]
One study on a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) carbamate derivative demonstrated its ability to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[1]
Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
The anticancer activity of some tetrahydroquinoline derivatives has been linked to their ability to increase intracellular levels of reactive oxygen species (ROS) and induce mitochondrial membrane depolarization, ultimately leading to apoptosis.[6][7] For instance, the most active compound in one study was found to affect the cell cycle, induce mitochondrial membrane depolarization, and increase cellular ROS production in A2780 ovarian cancer cells.[8]
Caption: Proposed mechanism of antiproliferative activity.
Conclusion
5,6,7,8-Tetrahydroquinolin-8-ol is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has summarized its key chemical and physical properties, outlined synthetic methodologies, and highlighted the promising biological activities of its derivatives. While further research is needed to fully elucidate the specific biological profile and mechanisms of action of 5,6,7,8-Tetrahydroquinolin-8-ol itself, the existing data strongly supports its continued investigation as a lead scaffold in drug discovery programs, particularly in the area of oncology. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and explore the potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. research.unipd.it [research.unipd.it]
- 6. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
